2-(2-Chlorophenyl)-N-(2-phenylbutan-2-yl)acetamide
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Overview
Description
2-(2-Chlorophenyl)-N-(2-phenylbutan-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group and a phenylbutan-2-yl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-N-(2-phenylbutan-2-yl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-phenylbutan-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-N-(2-phenylbutan-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)-N-(2-phenylbutan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-N-(2-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-N-(2-phenylpropyl)acetamide
- 2-(2-Chlorophenyl)-N-(2-phenylethyl)acetamide
- 2-(2-Chlorophenyl)-N-(2-phenylmethyl)acetamide
Uniqueness
2-(2-Chlorophenyl)-N-(2-phenylbutan-2-yl)acetamide is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a phenylbutan-2-yl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
80488-18-2 |
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Molecular Formula |
C18H20ClNO |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-(2-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C18H20ClNO/c1-3-18(2,15-10-5-4-6-11-15)20-17(21)13-14-9-7-8-12-16(14)19/h4-12H,3,13H2,1-2H3,(H,20,21) |
InChI Key |
JGHYKHBNXXTRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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